molecular formula C59H94O6 B3026221 (5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester CAS No. 115433-29-9

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Katalognummer B3026221
CAS-Nummer: 115433-29-9
Molekulargewicht: 899.4 g/mol
InChI-Schlüssel: QTNYDZPWHCXVJM-HTSKAZOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eicosapentaenoic acid (EPA) and its derivatives have been extensively studied due to their significant biological activities. EPA itself is an omega-3 fatty acid that plays a crucial role in human metabolism and has been associated with various health benefits, particularly in the context of cardiovascular diseases and inflammation. The studies provided focus on different forms of EPA, including its free acid form and ethyl ester form, and their impacts on health-related outcomes.

Synthesis Analysis

The synthesis of EPA derivatives can lead to the formation of various isomers, particularly when subjected to heat. One study identified that heating fish oil esters, which contain EPA, resulted in the formation of several geometrical (cis-trans) isomers of EPA. These artifacts were not produced during saponification or esterification but specifically during prolonged heating, indicating that the synthesis process and conditions can significantly affect the purity and composition of EPA derivatives .

Molecular Structure Analysis

The molecular structure of EPA is characterized by five double bonds, which are typically in the cis configuration in its natural form. However, when EPA esters are heated, isomerization can occur, leading to the formation of trans configurations at various positions along the carbon chain. This alteration in the molecular structure can have implications for the biological activity and therapeutic effectiveness of EPA derivatives .

Chemical Reactions Analysis

EPA's chemical reactivity, particularly in the context of its incorporation into cellular lipids, has been studied. For instance, EPA has been shown to inhibit cholesterol esterification in cultured rat hepatocytes and isolated liver microsomes. This inhibition is due to EPA's effect on the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the formation of cholesterol esters. The presence of EPA leads to a decrease in cholesterol esterification and subsequent secretion of very low-density lipoprotein cholesterol ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of EPA derivatives can influence their biological efficacy. For example, the effectiveness of EPA as an anticachectic and antitumour agent was compared when administered as either the free acid or the ethyl ester. The study found that while the free acid form of EPA was effective in reversing weight loss and inhibiting tumor growth, the ethyl ester form was not effective at the same dose level. This lack of effectiveness was correlated with the inability of the ethyl ester to reach effective plasma and tumor concentrations of EPA in a timely manner .

Effects on Inflammation and Lipid Metabolism

EPA derivatives have been shown to have significant effects on circulating markers of inflammation and lipid metabolism. Icosapent ethyl (IPE), a high-purity prescription form of EPA ethyl ester, was found to reduce triglyceride levels and other inflammatory markers such as oxidized low-density lipoprotein (Ox-LDL), lipoprotein-associated phospholipase A2 (Lp-PLA2), and high-sensitivity C-reactive protein (hsCRP) in patients with severe hypertriglyceridemia. These effects were observed in the MARINE and ANCHOR studies, which assessed the impact of IPE on various stages of atherosclerotic inflammation .

Wissenschaftliche Forschungsanwendungen

Composition and Potential Use in Nutrition and Health

The long-chain omega-3 fatty acids, including eicosapentaenoic acid (EPA), have been identified in marine food webs, with zooplankton like Calanus finmarchicus acting as a significant source. These fatty acids are crucial for their potential health benefits, with oil from C. finmarchicus, rich in wax esters containing EPA, indicating beneficial effects beyond the intake of EPA and DHA alone. This suggests a potential for nutritional and therapeutic applications in human health, emphasizing the importance of marine-derived omega-3 fatty acids in dietary supplements and functional foods (Pedersen, Vang, & Olsen, 2014).

Cardiovascular Health and Disease Prevention

Eicosapentaenoic acid (EPA) has been studied for its effects on cardiovascular health, particularly in the form of icosapent ethyl, a high-purity ethyl ester of EPA. Clinical trials have demonstrated its effectiveness in reducing triglyceride levels without raising LDL cholesterol, suggesting a significant role in treating hypertriglyceridemia and potentially preventing cardiovascular diseases. The Reduction of Cardiovascular Events with Icosapent Ethyl-Intervention Trial (REDUCE-IT) highlighted a 25% relative risk reduction in major cardiovascular events, marking icosapent ethyl as a promising agent for cardiovascular risk reduction in patients already on statins (Kim & McCormack, 2014; Wang, Verma, Mason, & Bhatt, 2020).

Anti-inflammatory and Anti-aggregatory Effects

The balance between omega-3 and omega-6 fatty acids, particularly the ratio of eicosapentaenoic acid (EPA) to arachidonic acid (AA), is a critical marker of chronic inflammation and cardiovascular risk. Increasing the EPA:AA ratio through dietary intake or supplementation with purified EPA has been shown to reduce cardiovascular events and improve overall cardiovascular risk profiles. This is attributed to EPA's anti-inflammatory and anti-aggregatory effects, making it an important factor in the prevention and management of chronic diseases, including heart disease (Nelson & Raskin, 2019).

Zukünftige Richtungen

The future directions of research on this compound could involve exploring its potential anti-inflammatory effects, as suggested by studies on similar compounds . Additionally, its role as a marine metabolite suggests potential applications in marine biology and ecology.

Eigenschaften

IUPAC Name

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H94O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-32,34-35,40-41,43-44,56H,4-6,9,12-15,18,21-24,29-30,33,36-39,42,45-55H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,34-31-,35-32-,43-40-,44-41-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNYDZPWHCXVJM-HTSKAZOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 3
Reactant of Route 3
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 4
Reactant of Route 4
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 5
Reactant of Route 5
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 6
Reactant of Route 6
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.